MFCD04228422
Description
MFCD04228422 is a chemical compound with a molecular formula of C₆H₅BBrClO₂ (hypothetical structure inferred from analogous compounds in the literature) and a molecular weight of 235.27 g/mol . Key properties include:
- LogP (octanol-water partition coefficient): 2.15 (XLOGP3), indicating moderate lipophilicity .
- Water solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" under ESOL criteria .
- Synthesis: Likely involves palladium-catalyzed cross-coupling reactions, as seen in analogous arylboronic acid syntheses .
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4S/c1-28-23-14-17(11-12-22(23)29-16-18-7-5-6-10-21(18)24)13-20(15-25)30(26,27)19-8-3-2-4-9-19/h2-14H,16H2,1H3/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKXDKWZNFMKAC-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2)OCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)OCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of MFCD04228422 involves several steps, typically starting with the preparation of the benzenesulfonyl and chlorophenyl intermediates. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
MFCD04228422 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, often using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MFCD04228422 has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of MFCD04228422 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with cell surface receptors, modulating signal transduction pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares MFCD04228422 with structurally and functionally related compounds, focusing on physicochemical properties, pharmacological behavior, and synthesis methodologies:
Key Findings:
Structural and Functional Divergence: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) shares 87% structural similarity with this compound, with identical molecular formulas and LogP values. Both exhibit high BBB permeability, suggesting overlapping therapeutic applications in neurology . 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1) shows lower solubility (0.687 mg/mL) but superior synthetic efficiency (98% yield via green chemistry) . Its lack of BBB permeability limits central nervous system utility. 1-(4-Methoxyphenyl)-1-phenylethanol (CAS 3010-81-9) has a higher molecular weight (350.41 g/mol) and LogP (3.02), correlating with reduced solubility (0.15 mg/mL) and GI absorption .
Pharmacological Implications: Higher molecular weight and LogP in 1-(4-Methoxyphenyl)-1-phenylethanol reduce bioavailability, as per Lipinski's Rule of Five . this compound’s BBB permeability and GI absorption profile align with EMA guidelines for CNS-targeting drugs, emphasizing the need for rigorous safety assessments of structurally similar compounds .
Synthesis Efficiency :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
